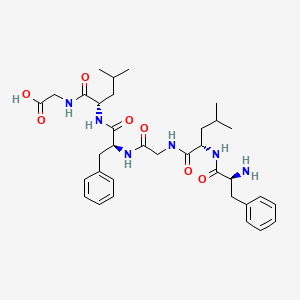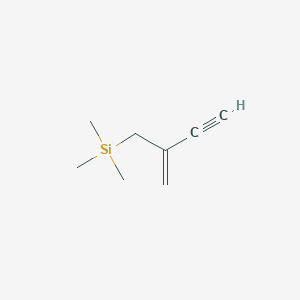
Silane, trimethyl(2-methylene-3-butynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl(2-methylene-3-butynyl)-: is an organosilicon compound with the molecular formula C8H14Si. It is characterized by the presence of a silicon atom bonded to three methyl groups and a 2-methylene-3-butynyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl(2-methylene-3-butynyl)- typically involves the reaction of trimethylsilyl chloride with a suitable alkyne precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Silane, trimethyl(2-methylene-3-butynyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to ensure the efficient and safe production of the compound. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Silane, trimethyl(2-methylene-3-butynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various silane derivatives, silanols, and siloxanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Silane, trimethyl(2-methylene-3-butynyl)- is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a building block in the development of new materials and catalysts .
Biology and Medicine: Its unique structural features make it a candidate for further research in these fields .
Industry: In the industrial sector, Silane, trimethyl(2-methylene-3-butynyl)- is used in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Silane, trimethyl(2-methylene-3-butynyl)- involves its interaction with molecular targets through its reactive functional groups. The silicon atom, along with the methylene and butynyl groups, allows the compound to participate in various chemical reactions, leading to the formation of new bonds and structures. The pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilane: Similar in structure but lacks the methylene and butynyl groups.
Trimethylsilylacetylene: Contains a similar alkyne group but differs in the overall structure.
Trimethylsilylpropene: Shares the trimethylsilyl group but has a different carbon backbone.
Uniqueness: Silane, trimethyl(2-methylene-3-butynyl)- is unique due to its combination of a silicon atom with both methylene and butynyl groups.
Eigenschaften
CAS-Nummer |
185046-00-8 |
|---|---|
Molekularformel |
C8H14Si |
Molekulargewicht |
138.28 g/mol |
IUPAC-Name |
trimethyl(2-methylidenebut-3-ynyl)silane |
InChI |
InChI=1S/C8H14Si/c1-6-8(2)7-9(3,4)5/h1H,2,7H2,3-5H3 |
InChI-Schlüssel |
BVMOLZNVJXPYSE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC(=C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


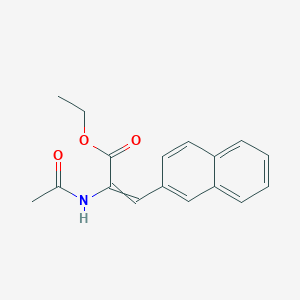

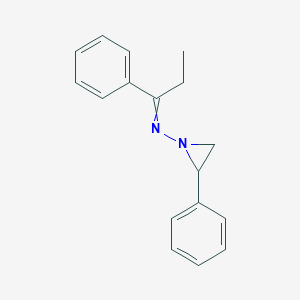

![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
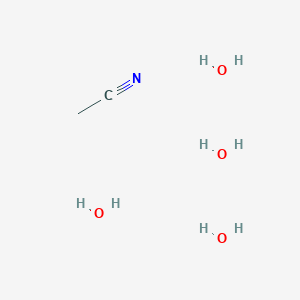
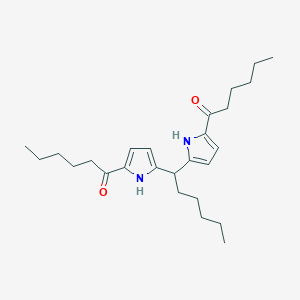
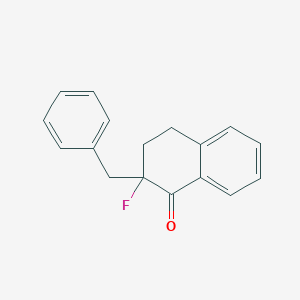

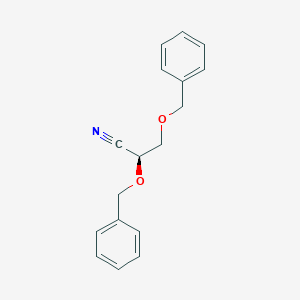
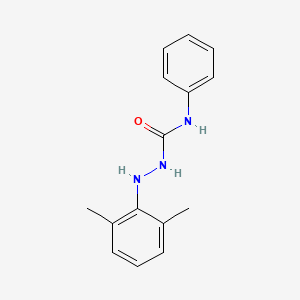
![Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl-](/img/structure/B12566047.png)
